molecular formula C6H9FO2 B14345048 Propan-2-yl 3-fluoroprop-2-enoate CAS No. 92593-13-0

Propan-2-yl 3-fluoroprop-2-enoate

Cat. No.: B14345048
CAS No.: 92593-13-0
M. Wt: 132.13 g/mol
InChI Key: SWDCCNKPSXTSQD-UHFFFAOYSA-N
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Description

Propan-2-yl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C6H9FO2. It is an ester derived from 3-fluoroprop-2-enoic acid and isopropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-fluoroprop-2-enoate can be synthesized through the esterification of 3-fluoroprop-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-fluoroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 3-fluoroprop-2-enoate involves its reactivity due to the presence of the fluorine atom and the ester functional group. The fluorine atom can participate in various substitution reactions, while the ester group can undergo hydrolysis and reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-fluoroprop-2-enoate is unique due to the combination of the isopropyl ester and the fluorine atom. This combination imparts specific reactivity and physical properties, making it valuable in applications where both ester and fluorine functionalities are desired .

Properties

CAS No.

92593-13-0

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

propan-2-yl 3-fluoroprop-2-enoate

InChI

InChI=1S/C6H9FO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3

InChI Key

SWDCCNKPSXTSQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=CF

Origin of Product

United States

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